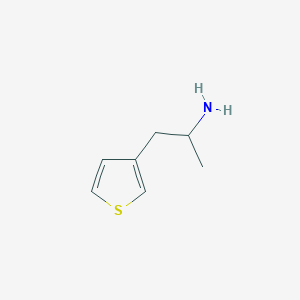

![molecular formula C19H14ClF2N3O3S2 B2537764 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 893937-47-8](/img/structure/B2537764.png)

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide" is a structurally complex molecule that incorporates several pharmacophores known for their bioactivity. The presence of a sulfonamide group, a pyrazoline ring, and fluorine atoms suggests that this compound could exhibit a range of biological activities, potentially including enzyme inhibition.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a series of polyfluoro substituted pyrazoline type sulfonamides were designed and synthesized, targeting the inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) enzymes . Another study focused on the chlorosulfonation of N-benzyl carboxamides, leading to various sulfonyl chlorides, which were then condensed with nucleophiles to yield different derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using a variety of spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra . The presence of fluorine atoms in the molecule can significantly affect the chemical shifts and splitting patterns of protons and carbons, leading to unique spectral features that can be used for structure confirmation .

Chemical Reactions Analysis

The reactivity of similar sulfonamide compounds has been demonstrated in their ability to inhibit key enzymes. The novel polyfluoro substituted pyrazoline type sulfonamides showed significant inhibitory profiles against hCA I, hCA II, and AChE enzymes, with Ki values in the nanomolar range . This suggests that the compound may also engage in chemical reactions with biological targets, leading to potential therapeutic effects.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been shown to possess properties conducive to enzyme inhibition. The fluorine atoms in particular are likely to influence the lipophilicity, electronic distribution, and overall molecular conformation, which are critical factors in the interaction with biological targets .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of similar compounds and their biological evaluations, particularly in antitumor activities. For instance, compounds with related structures have shown promising in vitro antitumor activity against various cell lines, indicating their potential as anticancer agents. The emphasis on green chemistry protocols during synthesis aligns with the broader objective of developing sustainable and environmentally friendly chemical processes (Khazaei et al., 2015).

Molecular Docking and DFT Calculations

Research into novel benzenesulfonamide derivatives includes molecular docking and density functional theory (DFT) calculations to evaluate their interactions with biological targets. This approach aids in understanding the molecular basis of their activity and optimizing their structures for enhanced biological effects. Such studies have contributed to the identification of compounds with significant antitumor activity, demonstrating the utility of computational methods in drug discovery (Fahim & Shalaby, 2019).

Carbonic Anhydrase Inhibition

Compounds within this chemical space have also been explored for their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. Inhibitors of this enzyme have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Some of the synthesized compounds have shown potent inhibitory activity, highlighting their potential for further development as therapeutic agents (Kucukoglu et al., 2016).

Antimicrobial Activities

The antimicrobial properties of related compounds have also been investigated, with some showing activity against a range of bacterial and fungal pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Hafez, El-Gazzar, & Zaki, 2016).

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(difluoromethylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF2N3O3S2/c20-11-4-3-5-12(8-11)25-17(14-9-29-10-15(14)24-25)23-18(26)13-6-1-2-7-16(13)30(27,28)19(21)22/h1-8,19H,9-10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBPZBUCFIPGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)